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Compound of Interest

Compound Name: Dimethylcyanamide

Cat. No.: B106446 Get Quote

An in-depth exploration of the molecular properties, reactivity, and synthesis of

dimethylcyanamide ((CH₃)₂NCN) through the lens of quantum chemical calculations and

experimental methodologies. This guide is intended for researchers, scientists, and

professionals in drug development seeking a comprehensive understanding of this versatile

chemical entity.

Core Molecular Properties of Dimethylcyanamide
Quantum chemical calculations provide fundamental insights into the geometry and electronic

structure of dimethylcyanamide. Density Functional Theory (DFT) has been employed to

determine its optimized structure and key molecular parameters.

Optimized Molecular Geometry
The equilibrium geometry of dimethylcyanamide has been calculated, providing precise bond

lengths, bond angles, and dihedral angles that define its three-dimensional structure. These

parameters are crucial for understanding its steric and electronic properties, which in turn

govern its reactivity and interactions with other molecules.

A notable computational study on the cyclotrimerization of dimethylcyanamide provided its

Cartesian coordinates, from which the geometric parameters can be derived.[1]

Table 1: Calculated Geometric Parameters of Dimethylcyanamide
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Parameter Value

Bond Lengths (Å)

C1-N2 1.17

C1-N3 1.36

N3-C4 1.46

N3-C5 1.46

C4-H (avg) 1.09

C5-H (avg) 1.09

**Bond Angles (°) **

N2-C1-N3 176.7

C1-N3-C4 120.3

C1-N3-C5 120.3

C4-N3-C5 119.3

H-C4-N3 (avg) 109.5

H-C5-N3 (avg) 109.5

H-C4-H (avg) 109.4

H-C5-H (avg) 109.4

Dihedral Angles (°)

C5-N3-C1-N2 179.9

C4-N3-C1-N2 0.1

Note: The geometric parameters were calculated from the Cartesian coordinates provided in

the supplementary information of the study on the atom-efficient cyclotrimerization of

dimethylcyanamide.[1]

Vibrational Frequencies
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Vibrational analysis is a powerful tool for identifying molecules and understanding their internal

motions. While specific experimental and comprehensive computational vibrational frequency

data for dimethylcyanamide is not readily available in the searched literature, general

expectations for key functional groups can be inferred. The prominent C≡N (nitrile) stretch is

expected to appear in the range of 2220-2260 cm⁻¹.[2] DFT calculations are a standard

method for predicting vibrational frequencies.[3][4]

Table 2: Expected Vibrational Frequencies for Key Functional Groups in Dimethylcyanamide

Functional Group Vibrational Mode
Expected Wavenumber
(cm⁻¹)

C≡N Stretch 2220 - 2260

C-N Stretch 1000 - 1350

C-H (in CH₃)
Symmetric & Asymmetric

Stretch
2850 - 3000

C-H (in CH₃) Symmetric & Asymmetric Bend 1375 - 1450

Electronic Properties
The electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and

LUMO) and dipole moment, are critical for predicting its reactivity. The HOMO-LUMO gap is an

indicator of chemical stability and reactivity.[5] While specific DFT-calculated values for

dimethylcyanamide were not found in the search results, these properties can be readily

calculated using standard computational chemistry software.[5][6]

Table 3: Key Electronic Properties of Dimethylcyanamide (To be determined by DFT

calculations)
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Property Description Expected Significance

HOMO Energy
Energy of the Highest

Occupied Molecular Orbital

Indicates susceptibility to

electrophilic attack.

LUMO Energy
Energy of the Lowest

Unoccupied Molecular Orbital

Indicates susceptibility to

nucleophilic attack.

HOMO-LUMO Gap
Energy difference between

HOMO and LUMO

Relates to chemical reactivity

and electronic transitions.

Dipole Moment
Measure of the molecule's

overall polarity

Influences intermolecular

interactions and solubility.

Atomic Charges
Distribution of electron density

on each atom

Provides insight into reactive

sites.

Experimental Protocols
Synthesis of Dimethylcyanamide
The most common method for synthesizing dimethylcyanamide involves the reaction of

cyanogen chloride with dimethylamine.[7][8] The following is a generalized protocol based on

literature descriptions.

Objective: To synthesize N,N-dimethylcyanamide from cyanogen chloride and dimethylamine.

Materials:

Cyanogen chloride

Dimethylamine (aqueous solution)

Water-immiscible organic solvent (e.g., methylene chloride)

Sodium hydroxide (for neutralization and workup)

Toluene (for extraction)

Standard laboratory glassware (three-neck flask, dropping funnel, condenser, etc.)
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Magnetic stirrer and heating mantle

Procedure:

In a three-neck flask equipped with a stirrer, dropping funnel, and condenser, prepare an

aqueous solution of dimethylamine.

Dissolve cyanogen chloride in a water-immiscible organic solvent.

Slowly add the cyanogen chloride solution to the dimethylamine solution under vigorous

stirring. The reaction is exothermic and may require cooling to maintain a controlled

temperature.

After the addition is complete, continue stirring for a specified period to ensure the reaction

goes to completion.

Neutralize the reaction mixture with an aqueous solution of sodium hydroxide.

Separate the organic layer containing the dimethylcyanamide.

The crude product can be purified by distillation.

Workflow for Synthesis of Dimethylcyanamide
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Prepare Solutions:
- Dimethylamine in Water

- Cyanogen Chloride in Organic Solvent

Reaction:
Slowly add Cyanogen Chloride solution
to Dimethylamine solution with stirring

Neutralization:
Add aqueous NaOH

Phase Separation:
Separate the organic layer

Purification:
Distillation of the organic layer

Pure Dimethylcyanamide

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of dimethylcyanamide.

Spectroscopic Characterization
The identity and purity of synthesized dimethylcyanamide are typically confirmed using

various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy[9][10][11]

¹H NMR: A single peak corresponding to the two equivalent methyl groups is expected.

¹³C NMR: Resonances for the methyl carbons and the nitrile carbon should be observed.
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Infrared (IR) Spectroscopy[2][12]

The IR spectrum should show a strong, sharp absorption band for the C≡N stretch, typically

in the 2220-2260 cm⁻¹ region.

Experimental Protocol for NMR Analysis:

Sample Preparation: Dissolve a small amount of the purified dimethylcyanamide in a

deuterated solvent (e.g., CDCl₃).

Data Acquisition: Record ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

Experimental Protocol for IR Analysis:

Sample Preparation: Prepare a thin film of the liquid dimethylcyanamide between two salt

plates (e.g., NaCl or KBr) or acquire the spectrum of a solution in a suitable solvent.

Data Acquisition: Record the IR spectrum using an FTIR spectrometer.

Reactivity and Reaction Mechanisms
Dimethylcyanamide is a versatile building block in organic synthesis, participating in various

reactions, most notably cyclotrimerization to form hexamethylmelamine.

Aluminum-Catalyzed Cyclotrimerization
DFT modeling has been instrumental in elucidating the mechanism of the aluminum amide-

catalyzed cyclotrimerization of dimethylcyanamide. The proposed mechanism involves a triple

insertion, nucleophilic ring closure, and deinsertion sequence.[8][13]

Proposed Mechanism for Cyclotrimerization:

Initiation: An aluminum amide catalyst initiates the reaction.

Triple Insertion: Three molecules of dimethylcyanamide sequentially insert into the

aluminum-nitrogen bond of the catalyst.
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Nucleophilic Ring Closure: The terminal nitrogen of the inserted chain attacks the initial

carbon atom, leading to the formation of the six-membered melamine ring.

Deinsertion (Catalyst Regeneration): The hexamethylmelamine product is released, and the

aluminum amide catalyst is regenerated to participate in another catalytic cycle.

Logical Pathway for Aluminum-Catalyzed Cyclotrimerization of Dimethylcyanamide

Aluminum Amide Catalyst

Triple Insertion

Dimethylcyanamide (3 molecules)

Linear Intermediate

Nucleophilic Ring Closure

Cyclized Product-Catalyst Complex

Deinsertion

Hexamethylmelamine Regenerated Catalyst

Click to download full resolution via product page
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Caption: The catalytic cycle for the cyclotrimerization of dimethylcyanamide.

Conclusion
This technical guide has provided a detailed overview of the quantum chemical and

experimental aspects of dimethylcyanamide. The presented data on its molecular geometry,

along with protocols for its synthesis and characterization, offer a valuable resource for

researchers. The elucidation of its reactivity, particularly in the aluminum-catalyzed

cyclotrimerization, highlights the power of computational chemistry in understanding complex

reaction mechanisms. Further experimental and theoretical studies are encouraged to expand

upon the foundational knowledge presented herein, particularly in obtaining a complete and

validated set of vibrational frequencies and electronic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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